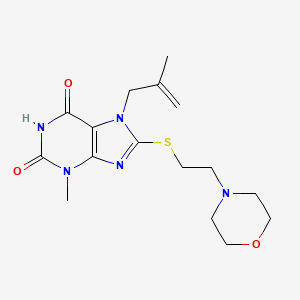
3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a purine base with various substituents, which may enhance its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C13H18N4O2S. Its structure includes:
- Purine Base : The core structure allows for interactions typical of nucleobases.
- Allyl Group : This substituent may participate in various chemical reactions.
- Morpholinoethyl Thio Group : This group potentially enhances biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antiviral Properties : Similar purine derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit pathways essential for tumor growth, making it a candidate for cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. It may inhibit enzymes or receptors involved in critical signaling pathways. For example, the morpholinoethyl thio group may enhance binding affinity to target proteins.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Antiviral Studies : Research on similar purines has demonstrated their ability to inhibit viral enzymes, leading to reduced viral load in infected cells. For instance, compounds with similar structures have been shown to disrupt the replication cycle of viruses such as HIV and Hepatitis C.
- Cancer Research : In vitro studies have indicated that purine derivatives can induce apoptosis in cancer cell lines. For example, a study on 9-Methyladenine showed significant anticancer activity by inhibiting cell proliferation in various cancer types.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |
| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |
| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |
The unique combination of substituents in this compound may enhance its solubility and bioavailability compared to these compounds.
特性
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(2)10-21-12-13(19(3)15(23)18-14(12)22)17-16(21)25-9-6-20-4-7-24-8-5-20/h1,4-10H2,2-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHQTASWHFGVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














